molecular formula C13H13N3O3S B2985381 3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide CAS No. 2034425-38-0

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

Cat. No. B2985381
CAS RN: 2034425-38-0
M. Wt: 291.33
InChI Key: RZBPIYGPRHPFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide” is a derivative of thiazolidine-2,4-dione . Thiazolidine-2,4-dione derivatives are sulfur-containing pentacyclic compounds that are found throughout nature in various forms . They are known for their wide range of promising biological activities, including antimicrobial, antitumor, anticonvulsant, antiviral, anticancer, anti-inflammatory, antioxidant, anti-HIV, and antitubercular properties .


Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . The chemical structures of these compounds are elucidated by FTIR, 1H NMR, 13C NMR, and elemental analysis data . For instance, the synthesis of (Z)-2-(5-(4-((E)-3-(substituted)-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-dione derivatives was reported by Avupati et al .


Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is intriguing. They are heterocyclic five-membered moieties with sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolidine-2,4-dione derivatives depend on the substitution on the heterocyclic thiazolidine ring rather than the aromatic moiety . The bactericidal activity of thiazolidinediones derivatives, for example, is influenced by this substitution .

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide”, but it appears that there is limited information available on this specific compound. The search results mostly refer to similar compounds with thiazolidinedione derivatives and their potential biological activities, such as antimicrobial and antitubercular properties .

Future Directions

The future directions in the research of thiazolidine-2,4-dione derivatives involve the development of new structural prototypes with more effective biological activities . There is also a need for more comprehensive studies to understand the current status of the thiazolidinedione nucleus in medicinal chemistry research . Furthermore, computational ADMET and toxicity experiments are required to determine the potential of the synthesized compounds for therapeutic development .

properties

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBPIYGPRHPFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.